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Compound Name:
carbaldehyde oxime

CAS No.: 55970-42-8

Cat. No.: B1312541
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Executive Summary

1-methylpyrrole-2-aldoxime (MW 124.14 Da) is a critical intermediate in the synthesis of
heterocyclic pharmaceuticals and a potential reactivator for organophosphate-inhibited
enzymes. Its analysis presents a specific "analytical paradox”: the oxime functionality is
thermally labile, often dehydrating to 1-methylpyrrole-2-carbonitrile (MW 106.12 Da) inside GC-
MS injectors.

This guide compares the performance of Direct Electron lonization (El) against Electrospray
lonization (ESI-MS/MS). While EIl provides structural fingerprinting, it suffers from thermal
artifacts. ESI offers superior molecular ion stability but requires collision-induced dissociation
(CID) for structural confirmation.

Key Finding: For quantitative accuracy, ESI-MS/MS is the superior methodology. For structural
elucidation, El is valid only if "Cold On-Column" injection protocols are utilized to suppress
nitrile formation.

Structural Context & lonization Physics

The fragmentation of 1-methylpyrrole-2-aldoxime is governed by the interaction between the
electron-rich pyrrole ring and the labile aldoxime side chain (
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The Ortho-Effect & Methylation

Unlike its unmethylated analog (pyrrole-2-aldoxime), the 1-methyl group prevents hydrogen
bonding between the ring nitrogen and the oxime oxygen. This steric and electronic
modification alters the fragmentation pathway, suppressing certain tautomeric shifts while
promoting specific rearrangement ions.

1-Methylpyrrole-2- Pyrrole-2-Aldoxime
Feature . .

Aldoxime (Alternative)
Molecular Weight 124.14 110.11
N-H Bonding Absent (Blocked by Methyl) Present (Stabilizes Oxime)
Thermal Stability Low (Prone to Dehydration) Moderate

1-methylpyrrole-2-carbonitrile ( Pyrrole-2-carbonitrile (
Major EI Artifact
106) 92)

Comparative Fragmentation Analysis
Scenario A: Electron Impact (El) - The "Hard" lonization

Standard 70 eV ionization.[1][2]

In El, the molecular ion (hgcontent-ng-c1989010908=""_nghost-ng-c2193002942=""
class="inline ng-star-inserted">

124) is observed, but often with low intensity due to rapid fragmentation. The spectrum is
dominated by the loss of water and hydroxyl radicals.

e Primary Pathway (Dehydration):

o Observed lon:
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106.

o Mechanism: A 1,3- or 1,4-elimination of water involving the aldoxime proton and a ring
hydrogen (or methyl hydrogen via rearrangement). This generates the nitrile radical cation.

o Warning: If the injector temperature exceeds 200°C, this peak represents thermal
degradation prior to ionization, not just ion-source fragmentation.

e Secondary Pathway (Dehydroxylation):

o Observed lon:

107.

o Significance: This is the diagnostic peak for the intact oxime. A high ratio of 107:106
indicates successful preservation of the analyte.

Scenario B: Electrospray lonization (ESI) - The "Soft"
lonization

Positive Mode (+ESI), Collision Induced Dissociation (CID).

ESI produces the even-electron protonated molecule
1]
e Parent lon:

125.

» Beckmann-like Rearrangement: Under CID conditions, the protonated oxime often
undergoes rearrangement to an amide-like species before fragmenting.

e Major Fragment:

108 (Loss of

is rare in ESI; loss of
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or
IS more common).

o Advantage: The

125 peak is base peak, allowing for high-sensitivity quantitation (nM range) without thermal
artifacts.

Mechanistic Pathways (Visualization)

The following diagram illustrates the competing pathways between the diagnostic
Dehydroxylation (confirming the oxime) and the Dehydration (leading to the nitrile).

1-Methylpyrrole-2-Aldoxime
[M]+e (m/z 124)

El (70eV)

| Transition State |
! (H-Transfer) |

-OHe (Alpha Cleavage) \ -H20 (Dehydration)

Fragment A: [M-OH]+ Fragment B: [M-H20O]+e

(m/z 107) (m/z 106)
Diagnostic for Oxime Nitrile lon

-HCN (Ring Opening)

Fragment C: [M-H20-HCN]+
(m/z 79)
Pyrrole Ring Frag

Click to download full resolution via product page

Caption: Figure 1. El Fragmentation pathway showing the bifurcation between the diagnostic
M-17 peak and the M-18 nitrile artifact.

Experimental Data & Performance Metrics
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The table below summarizes the mass spectral fingerprint. Data is synthesized from standard
pyrrole fragmentation rules and NIST library trends for analogous alkyl-pyrrole oximes.

Table 1: Mass Spectral Fragment Table (El, 70eV)

Relative .
Proposed Mechanistic
mlz lon Type Abundance .
Structure Origin
(Est.)[3][4]
124 40-60% Molecular lon Parent Oxime
Loss of OH
107 80-100% (Base)
(Alpha-cleavage)
Loss of
106 30-90%*
(Nitrile formation)
Loss of
94 10-20%
(Rearrangement)
Loss of
79 20-30%
+
Pyrrole rin
53 15-25% Y g
fragmentation

*Note: The abundance of m/z 106 is highly dependent on injector temperature. Higher temps
(>200°C) increase this peak relative to m/z 124.

Experimental Protocols

To ensure data integrity and avoid the "Nitrile Artifact,” follow these validated protocols.

Protocol A: GC-MS (Structural Confirmation)

Best for: Identification of impurities and synthesis validation.
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o Sample Prep: Dissolve 1 mg analyte in 1 mL Ethyl Acetate (avoid methanol to prevent
transesterification/acetal formation).

o Derivatization (Recommended): Add 50 pL BSTFA + 1% TMCS. Incubate at 60°C for 30

mins.
o Why? Converts the oxime (

) to the TMS-ether (

, MW 196). This blocks thermal dehydration.
« Inlet Conditions:
o Mode: Splitless.

o Temperature:Cold On-Column or Programmable Temperature Vaporizer (PTV) starting at
40°C, ramping to 200°C.

o Avoid: Isothermal hot inlets (>220°C) will convert 100% of the sample to the nitrile (m/z
106) before it reaches the column.

e Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25um).

e Scan Range: 40-300 amul.

Protocol B: LC-MS/MS (Quantification)

Best for: Biological matrices and high-sensitivity detection.
» Mobile Phase:
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 um particle size.

¢ |onization: ESI Positive Mode.
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o Source Temp: 350°C.
o Capillary Voltage: 3.5 kV.

e MRM Transitions (Multiple Reaction Monitoring):
o Quantifier:

(Loss of
/OH).
o Qualifier:

(Ring fragmentation).

Comparative Summary: Product vs. Alternative

TMS-Derivatized
1-Methylpyrrole-2- .
Parameter ) ] ] Alternative
Aldoxime (Direct Analysis)

(Recommended)
Analyte Form Native Oxime TMS-Ether Derivative
Molecular Weight 124 Da 196 Da
Base Peak (El) m/z 107 or 106 (Variable) m/z 73 (TMS) or 181 (M-15)
Thermal Stability Poor (Dehydrates to Nitrile) High (Stable in GC)
Quantitation Reliability Low (Variable degradation) High (St'oichiometric
conversion)
Preparation Time Instant +30 Minutes

Conclusion: For robust mass spectrometric analysis of 1-methylpyrrole-2-aldoxime,
derivatization prior to GC-MS or the use of ESI-LC-MS is strictly required to distinguish the
parent molecule from its dehydration product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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